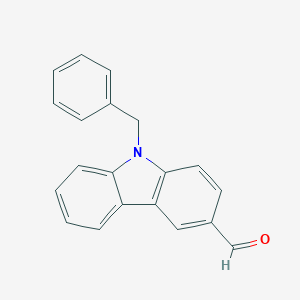![molecular formula C22H20N4O4 B160741 (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione CAS No. 136004-14-3](/img/structure/B160741.png)
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione, also known as BHIM, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. BHIM is a derivative of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. BHIM has been shown to possess unique biochemical and physiological properties that make it a valuable tool for studying the mechanisms of various biological processes.
Mechanism Of Action
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione acts as a potent agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which can lead to changes in mood, cognition, and behavior.
Biochemical And Physiological Effects
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has been shown to have a wide range of biochemical and physiological effects, including increased serotonin release, enhanced cognitive function, and improved immune function. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has also been shown to have potential therapeutic applications in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia.
Advantages And Limitations For Lab Experiments
One of the major advantages of using (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione in lab experiments is its high potency and selectivity for serotonin receptors. This allows researchers to study the effects of serotonin on various biological processes with a high degree of precision. However, one of the limitations of using (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione is its potential for off-target effects, which can lead to unwanted side effects and confounding results.
Future Directions
There are several future directions for research on (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione, including studies on its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione may also be useful in the development of new drugs that target serotonin receptors with greater specificity and efficacy. Additionally, further research is needed to better understand the mechanisms of action of (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione and its potential effects on various biological processes.
Synthesis Methods
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione can be synthesized using a variety of methods, but the most common approach involves the reaction of serotonin with piperazine-2,5-dione in the presence of a catalyst. The resulting compound is then purified using chromatography techniques to obtain pure (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione.
Scientific Research Applications
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has been used in various scientific research applications, including studies on the mechanisms of neurotransmitter release, receptor binding, and signal transduction. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has also been used to study the effects of serotonin on various physiological processes, such as blood pressure regulation, gastrointestinal motility, and immune function.
properties
CAS RN |
136004-14-3 |
|---|---|
Product Name |
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione |
Molecular Formula |
C22H20N4O4 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(3S,6S)-3,6-bis[(5-hydroxy-1H-indol-3-yl)methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C22H20N4O4/c27-13-1-3-17-15(7-13)11(9-23-17)5-19-21(29)26-20(22(30)25-19)6-12-10-24-18-4-2-14(28)8-16(12)18/h1-4,7-10,19-20,23-24,27-28H,5-6H2,(H,25,30)(H,26,29)/t19-,20-/m0/s1 |
InChI Key |
HASWNCHYBAFUSB-PMACEKPBSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=C4C=C(C=C5)O |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=C4C=C(C=C5)O |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=C4C=C(C=C5)O |
synonyms |
CHT-CHT cyclo(5(OH)-Trp-5(OH)-Trp) cyclo(5-hydroxytryptophyl-5-hydroxytryptophyl) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



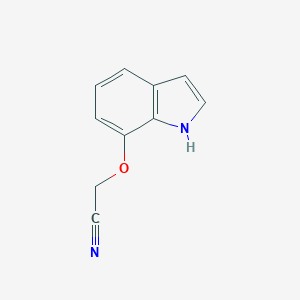
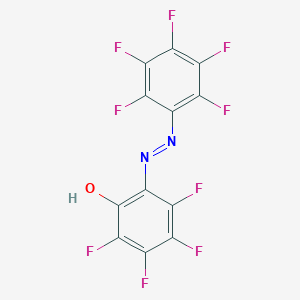

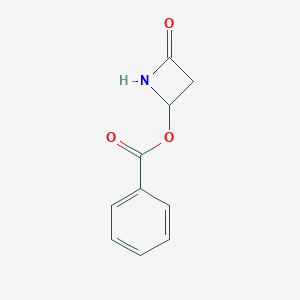

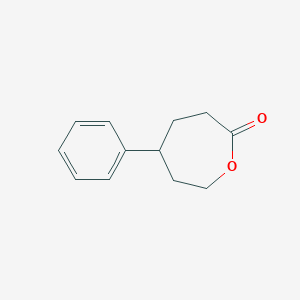
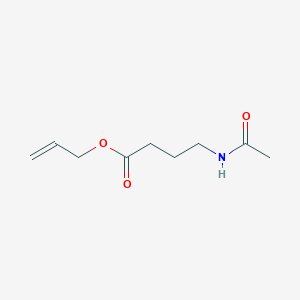
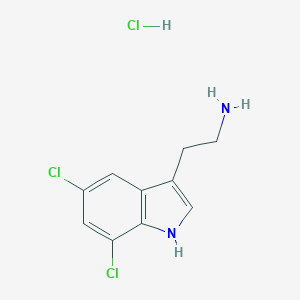
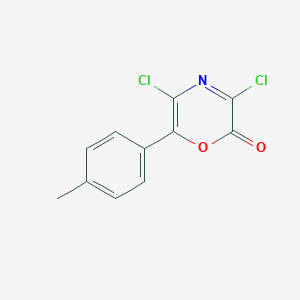
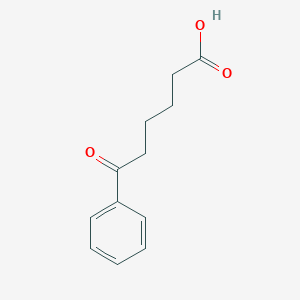
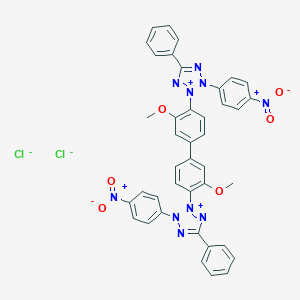
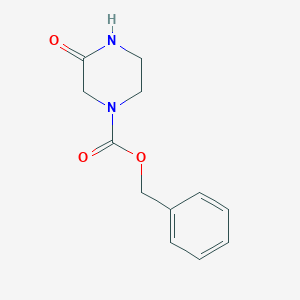
![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)
